

(S)-2-(4-Nitrobenzamido)pentanedioic Acid: A Technical Safety and Research Guide

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Compound of Interest

Compound Name: (S)-2-(4-Nitrobenzamido)pentanedioic acid

Cat. No.: B058252

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data, physicochemical properties, and potential biological relevance of **(S)-2-(4-Nitrobenzamido)pentanedioic acid**. This document is intended to serve as a foundational resource for professionals in research and drug development who may be handling or investigating this compound. Due to the limited availability of in-depth toxicological and biological data in the public domain, this guide emphasizes safe handling practices based on information from suppliers and draws plausible research contexts from studies on structurally related molecules.

Section 1: Chemical and Physical Properties

(S)-2-(4-Nitrobenzamido)pentanedioic acid is a chiral derivative of glutamic acid. Its chemical structure, incorporating a nitrobenzamido group, suggests its potential as a bioactive molecule. The following table summarizes its key chemical and physical properties as compiled from various chemical suppliers.

Property	Value	Source
CAS Number	6758-40-3	Sigma-Aldrich, MySkinRecipes[1]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₇	MySkinRecipes[1]
Molecular Weight	296.23 g/mol	MySkinRecipes[1]
Physical Form	Solid	Sigma-Aldrich
Purity	97%	Sigma-Aldrich
Storage Temperature	Room Temperature, Sealed in Dry Conditions	Sigma-Aldrich, MySkinRecipes[1]

Section 2: Safety and Hazard Information

Comprehensive toxicological data, such as LD50 values, for **(S)-2-(4-Nitrobenzamido)pentanedioic acid** are not readily available. However, hazard information provided by suppliers indicates several potential risks associated with this compound. The Globally Harmonized System (GHS) hazard statements are summarized below.

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Source: Sigma-Aldrich

Based on these classifications, the following precautionary measures are recommended when handling this compound.

Handling and Storage

- Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
 - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

First Aid Measures

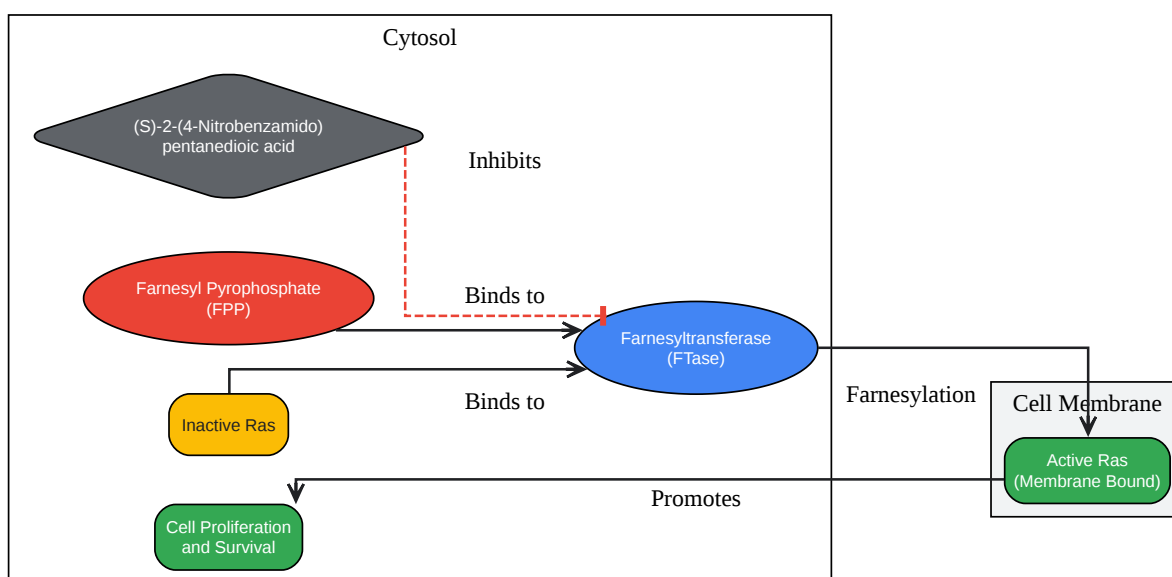
- If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
- In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Section 3: Potential Biological Activity and Experimental Protocols

While specific biological data for **(S)-2-(4-Nitrobenzamido)pentanedioic acid** is limited, research on related pentanedioic acid derivatives suggests potential applications as enzyme inhibitors. One such study identified derivatives as farnesyltransferase inhibitors, which are a target in cancer therapy.

Hypothetical Mechanism of Action: Farnesyltransferase Inhibition

The diagram below illustrates a potential mechanism of action if **(S)-2-(4-Nitrobenzamido)pentanedioic acid** were to act as a farnesyltransferase inhibitor. This is a hypothetical pathway based on the activity of structurally related compounds and should be experimentally verified.



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Caption: Hypothetical inhibition of farnesyltransferase by **(S)-2-(4-Nitrobenzamido)pentanedioic acid**.

Example Experimental Protocol: In Vitro Farnesyltransferase Activity Assay

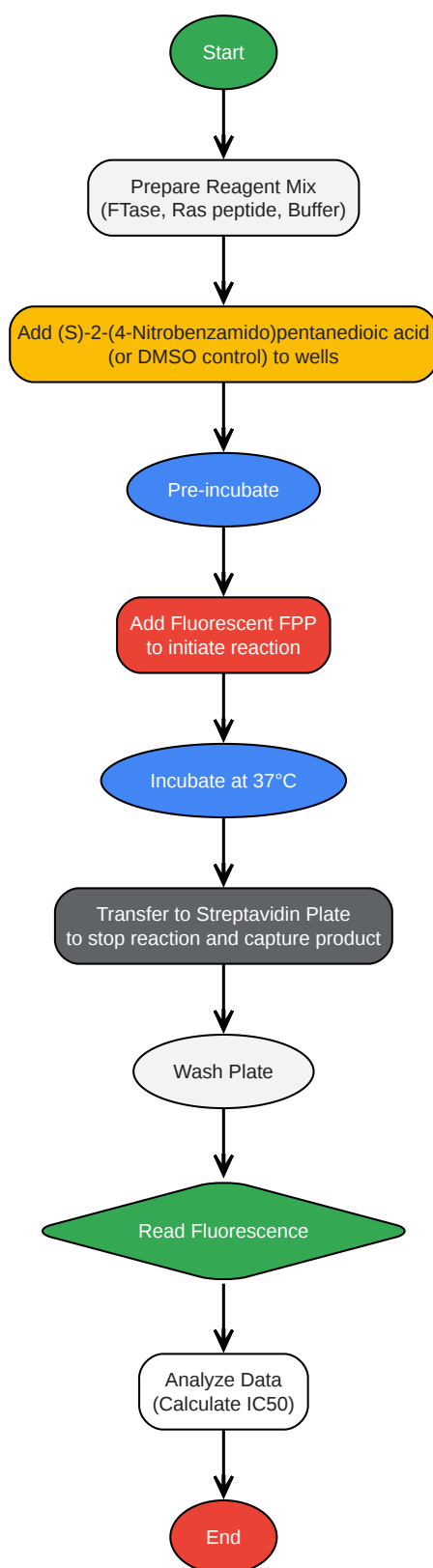
The following is a generalized protocol for assessing the inhibitory activity of a compound against farnesyltransferase. This protocol is provided as an illustrative example and would require optimization for specific laboratory conditions.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **(S)-2-(4-Nitrobenzamido)pentanedioic acid** against human farnesyltransferase (FTase).

Materials:

- Recombinant human FTase
- Fluorescently labeled farnesyl pyrophosphate (FPP) analog
- Biotinylated Ras peptide substrate
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT)
- **(S)-2-(4-Nitrobenzamido)pentanedioic acid** stock solution (in DMSO)
- Streptavidin-coated microplates
- Plate reader capable of fluorescence detection

Workflow:



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Caption: Generalized workflow for an in vitro farnesyltransferase inhibition assay.

Procedure:

- Prepare a serial dilution of **(S)-2-(4-Nitrobenzamido)pentanedioic acid** in assay buffer.
- Add the diluted compound or DMSO (vehicle control) to the wells of a microplate.
- Add the FTase enzyme and biotinylated Ras peptide to the wells and pre-incubate.
- Initiate the enzymatic reaction by adding the fluorescent FPP analog.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Stop the reaction by transferring the reaction mixture to a streptavidin-coated microplate.
- Incubate to allow the biotinylated product to bind to the plate.
- Wash the plate to remove unbound reagents.
- Measure the fluorescence of each well using a plate reader.
- Plot the fluorescence signal against the compound concentration and determine the IC50 value using non-linear regression analysis.

Section 4: Conclusion

(S)-2-(4-Nitrobenzamido)pentanedioic acid is a research chemical with limited publicly available safety and biological data. The provided hazard statements necessitate careful handling in a laboratory setting with appropriate personal protective equipment. While its specific biological function is not well-characterized, its structural similarity to known enzyme inhibitors suggests that it could be a valuable tool in drug discovery research, particularly in areas such as oncology. The experimental protocol and hypothetical mechanism of action presented here serve as a starting point for further investigation into the bioactivity of this compound. Researchers are strongly encouraged to conduct their own risk assessments and experimental validations.

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References

- 1. (S)-2-(4-Nitrobenzamido)pentanedioic acid [myskinrecipes.com]
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